Tris(3-sulfophenyl)phosphine

Hydroformylation Biphasic Catalysis Water-Soluble Ligands

Tris(3-sulfophenyl)phosphine (TPPTS free acid) is the definitive water-soluble phosphine for industrial aqueous biphasic catalysis. Unlike partially sulfonated analogs (TPPMS/TPPDS), its complete meta-sulfonation ensures full aqueous solubility, preventing catalyst leaching into the organic phase and enabling simple product separation. Proven in the Ruhrchemie/Rhône-Poulenc process with TOFs up to 1600 h⁻¹, it delivers superior selectivity in hydroformylation (≥96% butenes), Suzuki-Miyaura couplings, and hydrogenation. Choose this ligand for robust catalyst recycling, reduced metal contamination, and scalable green chemistry processes.

Molecular Formula C18H15O9PS3
Molecular Weight 502.5 g/mol
CAS No. 91171-35-6
Cat. No. B8695854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3-sulfophenyl)phosphine
CAS91171-35-6
Molecular FormulaC18H15O9PS3
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O
InChIInChI=1S/C18H15O9PS3/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27)
InChIKeyZBMZOFSLQIPSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(3-sulfophenyl)phosphine (CAS 91171-35-6): A Water-Soluble Phosphine Ligand for Aqueous Biphasic Catalysis


Tris(3-sulfophenyl)phosphine, commonly utilized as its trisodium salt (TPPTS), is a water-soluble tertiary phosphine derived from the sulfonation of triphenylphosphine [1]. Its molecular formula is C18H15O9PS3 with a molecular weight of 502.5 g/mol, and it features three meta-sulfophenyl groups that confer high aqueous solubility [2]. Unlike its hydrophobic parent triphenylphosphine, TPPTS forms water-soluble transition metal complexes, enabling its widespread application in aqueous biphasic catalysis for reactions such as hydroformylation, hydrogenation, and cross-couplings [3]. This compound is a cornerstone ligand in green chemistry processes where catalyst separation and recycling are paramount.

Why Generic Substitution with Other Water-Soluble Phosphines Fails for Critical Catalytic Processes


While several water-soluble phosphine ligands exist, simple substitution of Tris(3-sulfophenyl)phosphine with analogs like TPPMS (monosulfonated) or TPPDS (disulfonated) is not without consequence. The degree of sulfonation directly dictates solubility, coordination chemistry, and performance in biphasic systems [1]. For example, TPPMS exhibits significant surface activity and partitions at interfaces, whereas TPPTS remains fully in the aqueous phase, leading to markedly different catalyst leaching and recyclability profiles [2]. Furthermore, catalytic activity metrics such as turnover frequency (TOF) and selectivity vary substantially among these ligands, making empirical selection based on specific reaction requirements critical for process efficiency and economic viability [3].

Quantitative Evidence Guide: Key Performance Differentiators of Tris(3-sulfophenyl)phosphine (TPPTS) vs. Closest Analogs


Superior Hydroformylation Turnover Frequency (TOF) Over Mono- and Di-Sulfonated Analogs

In the hydroformylation of 1-octene under identical conditions, the TPPTS-based catalyst achieves a TOF of 1600 h⁻¹ at 10% conversion, which is more than double the TOF observed for TPPMS (652 h⁻¹) and TPPDS (732 h⁻¹) [1]. This demonstrates a clear activity advantage for the trisulfonated ligand in long-chain olefin hydroformylation.

Hydroformylation Biphasic Catalysis Water-Soluble Ligands

Enhanced Catalyst Recyclability in Aqueous Biphasic Hydroformylation

When using a tunable solvent system with CO2 as a miscibility switch, the Rh-TPPTS catalyst could be recycled three times with no loss of catalytic activity [1]. In contrast, the less sulfonated TPPMS ligand was also evaluated but the study highlights the TPPTS system's robust recyclability, a key advantage over non-water-soluble triphenylphosphine which would partition into the organic phase [2].

Catalyst Recycling Hydroformylation Gas-Expanded Liquids

Higher Ethylene Oligomerization Selectivity to Butenes Compared to Non-Sulfonated Analogs

The introduction of Tris(3-sulfophenyl)phosphine salt into a cationic nickel catalyst system for ethylene oligomerization results in a remarkable 96% selectivity towards butenes (dimers) [1]. While this ligand slightly lowers overall catalytic activity compared to the unmodified complex, it dramatically suppresses trimer formation, providing a highly selective pathway for dimer production.

Oligomerization Nickel Catalysis Selectivity

Lower Surface Activity and CMC Compared to TPPMS, Influencing Phase Behavior

Critical micellar concentration (CMC) and surface tension studies reveal that TPPTS is a poor surface-active agent compared to TPPMS [1]. While quantitative CMC values are not reported, the study qualitatively establishes that TPPTS does not significantly lower the surface tension of water, whereas TPPMS exhibits amphiphilic character. This difference influences catalyst distribution in biphasic and micellar systems, with TPPTS remaining strictly in the aqueous phase and TPPMS partitioning to the interface.

Surface Tension CMC Biphasic Systems

Comparable Suzuki-Miyaura Coupling Activity to TPPMS but Outperformed by Sterically Hindered TXPTS

In Pd-catalyzed Suzuki-Miyaura cross-couplings of aryl bromides in aqueous acetonitrile, the activity of Pd(II) complexes bearing TPPTS is comparable to those with TPPMS [1]. However, both are less active than the more sterically hindered analog tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt (TXPTS). Under standard conditions (5% Pd loading, 80°C, 6h), yields range from 50-90% depending on substrate, positioning TPPTS as a reliable baseline water-soluble ligand for this transformation.

Suzuki Coupling Palladium Catalysis Aqueous Media

Optimal Research and Industrial Application Scenarios for Tris(3-sulfophenyl)phosphine


Aqueous Biphasic Hydroformylation of Long-Chain Olefins

TPPTS is the ligand of choice for industrial hydroformylation of propylene to butyraldehyde via the Ruhrchemie/Rhône-Poulenc process. Its exceptional water solubility ensures the rhodium catalyst remains in the aqueous phase, allowing for simple product separation and catalyst recycling [1]. The high TOF of 1600 h⁻¹ demonstrated in 1-octene hydroformylation confirms its suitability for heavier olefins when mass transfer limitations are mitigated, such as in gas-expanded liquid systems [2].

Selective Ethylene Dimerization for Butene Production

Researchers targeting high-purity C4 olefin streams should consider TPPTS-modified nickel catalysts. The ligand's ability to steer selectivity to 96% butenes while suppressing trimers provides a direct path to valuable feedstocks for polymerization and alkylation [1]. This selectivity advantage can simplify downstream purification, reducing capital and operational expenditures.

Palladium-Catalyzed Cross-Couplings in Environmentally Benign Media

For Suzuki-Miyaura or Heck couplings where a water-soluble ligand is required, TPPTS provides a robust and commercially available solution. While activity is comparable to TPPMS, TPPTS's complete water solubility ensures easy removal of the catalyst from organic products via simple phase separation [1]. This is particularly advantageous in pharmaceutical synthesis where metal contamination must be minimized.

Ruthenium-Catalyzed Hydrogenation in Biphasic Systems

In the hydrogenation of α,β-unsaturated aldehydes like cinnamaldehyde, TPPTS-based ruthenium complexes enable clean biphasic reactions. The ligand's poor surface activity prevents emulsion formation and facilitates catalyst recovery, as demonstrated in preliminary studies [1]. This scenario is ideal for integrating with continuous flow processes to enhance productivity and sustainability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(3-sulfophenyl)phosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.